2,6-Dichlorobenzamide

Environmental Fate Groundwater Contamination Herbicide Metabolite

2,6-Dichlorobenzamide (BAM) is the mandatory analytical standard for quantifying dichlobenil's groundwater metabolite, often exceeding the EU 0.1 µg/L threshold. As an isomer-specific intermediate (2,4- or 2,5-isomers fail), it is essential for benzoylurea insecticide synthesis. Its incomplete biodegradation (15-64% due to DCBA bottleneck) makes it a model probe for environmental fate. Procure high-purity BAM for regulatory LC-MS/MS, insecticide R&D, or crystallography.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 2008-58-4
Cat. No. B151250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobenzamide
CAS2008-58-4
Synonyms2,6-BAM;  BAM;  NSC 53137
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)N)Cl
InChIInChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
InChIKeyJHSPCUHPSIUQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
In water, 2.73X10+3 mg/L at 23 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorobenzamide (CAS 2008-58-4): Definitive Guide for Procurement in Environmental Analysis & Agrochemical Intermediate Sourcing


2,6-Dichlorobenzamide (BAM) is a chlorinated benzamide derivative (C₇H₅Cl₂NO) with chlorine atoms substituted at the 2- and 6- positions of the benzene ring [1]. It is not a commercially viable active ingredient itself but is critically important as two distinct entities in the scientific and industrial supply chain. First, it is the primary, persistent, and highly water-soluble metabolite of the widely used herbicide dichlobenil, making it a mandatory analytical standard for groundwater and environmental monitoring compliance [2][3]. Second, it serves as a key chemical intermediate, specifically for the synthesis of benzoylurea insecticides, which are chitin synthesis inhibitors . Its procurement is therefore driven by the need for a specific, high-purity reference material for regulatory quantitation or as a validated building block in a proprietary synthetic pathway, not by its own intrinsic biological potency.

The Case Against Generic Substitution: Why 2,6-Dichlorobenzamide Cannot Be Interchanged with Other Dichlorobenzamide Isomers or Metabolites


Substituting 2,6-dichlorobenzamide with a close analog like 2,4-dichlorobenzamide (CAS 2447-79-2) or even its own parent compound, dichlobenil, introduces critical and quantifiable failures in specific applications. In analytical chemistry, isomer identity is non-negotiable; 2,4-dichlorobenzamide is used as an internal standard for BAM precisely because it is a distinct, separable, and non-interfering compound [1]. Using the wrong isomer would directly compromise the accuracy of quantitative environmental assays. Furthermore, the functional difference is stark: 2,6-dichlorobenzamide is a more persistent and mobile groundwater contaminant than its parent herbicide dichlobenil [2]. Therefore, a researcher seeking to model long-term environmental fate or a laboratory requiring a regulatory-compliant standard cannot substitute it with the parent compound. For chemical synthesis, while 2,6-dichlorobenzamide is a key intermediate for benzoylurea insecticides, the 2,4- or 2,5- isomers lack this specific utility and are not direct precursors in the same established synthetic pathways . The substitution pattern on the aromatic ring fundamentally dictates both its environmental behavior and its synthetic utility.

Quantitative Differentiation of 2,6-Dichlorobenzamide: A Comparative Technical Guide for Scientific Procurement


Enhanced Environmental Persistence and Mobility vs. Parent Compound Dichlobenil

2,6-Dichlorobenzamide (BAM) demonstrates a significantly higher risk profile as a groundwater contaminant compared to its parent herbicide, dichlobenil, due to quantifiable differences in persistence and mobility. This is a critical differentiator for environmental monitoring and remediation studies [1][2].

Environmental Fate Groundwater Contamination Herbicide Metabolite

Analytical Differentiation via SPE-LC-MS/MS Method Performance vs. Degradation Products

A validated SPE-LC-MS/MS method demonstrates that 2,6-dichlorobenzamide can be quantified with high sensitivity and precision in groundwater, with performance metrics differing substantially from its own potential degradation products. This provides crucial performance benchmarks for method selection [1].

Analytical Chemistry Method Validation Environmental Monitoring

Microbial Degradation Kinetics vs. Structural Analogs

The biodegradation of 2,6-dichlorobenzamide by specialized bacteria is not a smooth process; it involves a rate-limiting step not observed with non-chlorinated analogs. This quantifies a key difference in environmental fate between BAM and simpler benzamides [1].

Bioremediation Microbial Degradation Metabolite Bottleneck

Distinct Molecular Geometry vs. 2,4- and 2,5-Dichlorobenzamide Isomers

X-ray crystallography confirms that 2,6-dichlorobenzamide possesses a unique three-dimensional packing structure dictated by its specific substitution pattern, which differentiates it from other dichlorobenzamide isomers and influences its physical properties and intermolecular interactions [1].

X-ray Crystallography Structural Chemistry Isomer Differentiation

Lower Toxicity in Olfactory Mucosa Compared to 2,6-Dichlorothiobenzamide (Chlorthiamid)

An in vivo toxicology study directly compared the nasal toxicity of 2,6-dichlorobenzamide with its sulfur-containing analog, 2,6-dichlorothiobenzamide. The results demonstrate a quantifiable difference in their potential to cause lesions in the olfactory mucosa of mice [1].

Toxicology In Vivo Study Isomer Comparison

Irreplaceable Synthetic Intermediate for Benzoylurea Insecticides

2,6-Dichlorobenzamide is a specific and critical precursor in the synthesis of a major class of insecticides. Its role is defined by its exact substitution pattern, which is required for the final bioactive molecule's activity. This is a key differentiator for chemical procurement .

Synthetic Chemistry Agrochemical Intermediate Chitin Synthesis Inhibitor

Optimal Scientific & Industrial Deployment Scenarios for 2,6-Dichlorobenzamide Based on Verified Differentiation


Regulatory Environmental Monitoring and Groundwater Compliance Analysis

This is the premier application. Procure 2,6-dichlorobenzamide as a certified analytical reference standard for quantifying its presence in groundwater and surface water. Given that it is a more persistent and mobile contaminant than its parent herbicide dichlobenil [1][2], and is frequently detected at levels exceeding the European regulatory threshold of 0.1 μg/L [3], its accurate quantitation is mandatory for environmental compliance. Analytical methods such as the validated SPE-LC-MS/MS protocol, which offers a specific LOQ of 0.035 μg/L for BAM, are fit for purpose [4].

Environmental Fate and Bioremediation Pathway Elucidation Studies

Use 2,6-dichlorobenzamide to study its unique, and often incomplete, degradation pathway in soil and aquatic environments. Research demonstrates that its microbial mineralization is incomplete (15-64%) due to a rate-limiting step at the 2,6-dichlorobenzoate (DCBA) intermediate, a bottleneck not seen with non-chlorinated benzamides [1]. This makes BAM a model compound for investigating recalcitrant metabolites. For these studies, procurement of both BAM and its key metabolite DCBA as analytical standards is essential for monitoring the degradation bottleneck.

Chemical Synthesis of Benzoylurea Insecticides and Agrochemical Derivatives

Procure 2,6-dichlorobenzamide in high purity (e.g., >98%) as a non-substitutable building block for the synthesis of benzoylurea chitin synthesis inhibitors [1]. The specific 2,6-dichloro substitution pattern on the benzamide is a structural requirement for the activity of the final insecticide molecule. Researchers or process chemists developing new analogs or scaling up production of existing compounds in this class must use this exact isomer, as alternatives like 2,4- or 2,5-dichlorobenzamide would not yield the target active ingredient.

Advanced Structural and Material Science Investigations

Employ 2,6-dichlorobenzamide as a model compound for studying the influence of ortho-substitution on molecular conformation and crystal packing. Its unique solid-state structure, characterized by a large dihedral angle of 76.64° between the amide group and the benzene ring [1], drives specific hydrogen-bonding networks. This makes it a valuable system for investigating structure-property relationships in solid-state chemistry, co-crystal engineering, and predicting the behavior of more complex ortho-substituted benzamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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